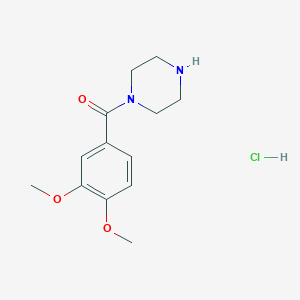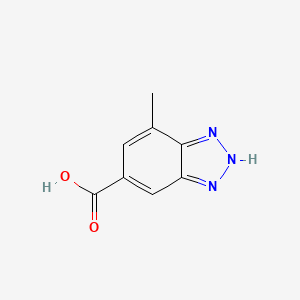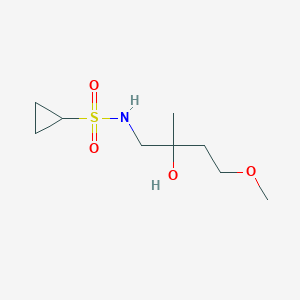
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, also known as HET0016, is a compound that has gained attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a role in the regulation of blood pressure, vascular tone, and angiogenesis.
作用机制
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide selectively inhibits the enzyme 20-HETE synthase, which converts arachidonic acid to 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and vascular tone. By inhibiting 20-HETE synthase, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide reduces the production of 20-HETE, leading to vasodilation and a decrease in blood pressure. N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide also inhibits angiogenesis, the formation of new blood vessels, which is important in the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide inhibits the proliferation and migration of cancer cells, reduces the production of inflammatory cytokines, and inhibits angiogenesis. In vivo studies have shown that N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide reduces blood pressure and improves vascular function, reduces the growth and metastasis of cancer cells, and reduces inflammation in animal models.
实验室实验的优点和局限性
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has several advantages for use in scientific research. It is a selective inhibitor of 20-HETE synthase, which allows for the study of the specific effects of 20-HETE on various biological processes. It is also stable and easy to synthesize, making it readily available for use in experiments. However, there are also limitations to the use of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has a short half-life in vivo, which can limit its effectiveness in animal studies.
未来方向
There are several future directions for the study of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. One area of research is the development of more potent and selective inhibitors of 20-HETE synthase. This could lead to the development of more effective therapies for diseases such as hypertension and cancer. Another area of research is the study of the effects of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide on other biological processes, such as inflammation and oxidative stress. This could lead to the development of new therapies for a variety of diseases. Finally, the use of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide in combination with other therapies, such as chemotherapy or anti-inflammatory drugs, could lead to improved outcomes in the treatment of cancer and other diseases.
Conclusion
In conclusion, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, or N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a selective inhibitor of 20-HETE synthase, which plays a role in the regulation of blood pressure, vascular tone, and angiogenesis. N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been studied extensively for its potential applications in the treatment of cancer and cardiovascular diseases, as well as its anti-inflammatory effects. While there are limitations to its use in scientific research, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has several advantages and has the potential to lead to the development of new therapies for a variety of diseases.
合成方法
The synthesis of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide involves the reaction of 2-methyl-2-butene-1-ol with sodium hydride, followed by the addition of cyclopropanesulfonyl chloride. The resulting product is then treated with sodium methoxide and methanol to yield N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
科学研究应用
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties, as it inhibits the growth and metastasis of cancer cells. It also has potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, by regulating blood pressure and vascular tone. Additionally, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-9(11,5-6-14-2)7-10-15(12,13)8-3-4-8/h8,10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKQDPGCYJKTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2781621.png)
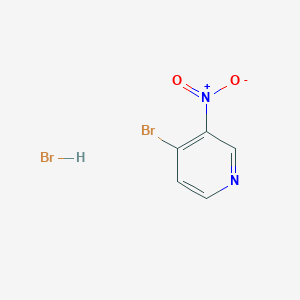
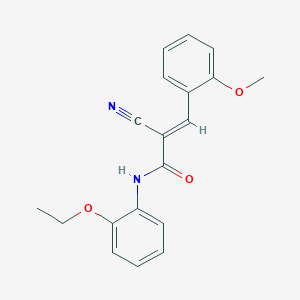
![1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanamine](/img/structure/B2781627.png)
![Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine](/img/structure/B2781628.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide](/img/structure/B2781629.png)

![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781631.png)
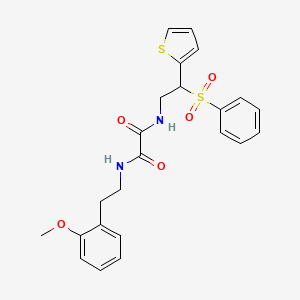
![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)

![N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B2781637.png)
